molecular formula C20H24N2O3 B2709169 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1396875-87-8

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2709169
CAS No.: 1396875-87-8
M. Wt: 340.423
InChI Key: YSRGSDOGAUXYBO-UHFFFAOYSA-N
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Description

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 1396875-87-8) is a synthetic urea derivative with the molecular formula C20H24N2O3 and a molecular weight of 340.4 g/mol . Its structure features a 4-methoxyphenethyl group linked by a urea bridge to a 1-hydroxy-2,3-dihydro-1H-inden-1-yl moiety. Urea-based compounds are of significant interest in medicinal chemistry and are frequently explored as core structures in the development of novel bioactive molecules. Research into analogous urea compounds has revealed their potential in various therapeutic areas. For instance, some structurally related urea derivatives have been investigated as inhibitors of Gli1-mediated transcription, a downstream component of the Sonic Hedgehog (Shh) signaling pathway . The inappropriate activation of this pathway is implicated in diverse cancers, making inhibitors of this process potential candidates for anticancer agent development . Other research avenues for urea-based scaffolds include their evaluation as inhibitors of specific enzymes, such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme linked to mitochondrial dysfunction in conditions like Alzheimer's disease . This highlights the versatility of the urea functional group in designing compounds that can modulate biologically relevant targets. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle all chemicals appropriately.

Properties

IUPAC Name

1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-25-17-8-6-15(7-9-17)11-13-21-19(23)22-14-20(24)12-10-16-4-2-3-5-18(16)20/h2-9,24H,10-14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRGSDOGAUXYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.

    Attachment of the Methoxyphenethyl Group: This step involves the reaction of the indene derivative with a methoxyphenethyl halide under basic conditions.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of key analogs:

ABT-102: (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea

  • Structure : Features a tert-butyl group on the dihydroindenyl ring and an indazole substituent.
  • Activity : A potent TRPV1 antagonist (IC₅₀ < 10 nM) for pain management .

SKF-96365: 1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole Hydrochloride

  • Structure : Contains dual 4-methoxyphenyl groups but lacks a urea backbone.
  • Activity : A TRPC channel inhibitor .
  • Key Differences : The replacement of urea with imidazole in SKF-96365 alters target specificity, favoring TRPC over TRPV1 modulation.

1-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)urea (12b)

  • Structure: Substituted with a fluorine atom on the dihydroindenyl ring and a triazoloquinolinyl group.
  • Activity: Not explicitly reported, but fluorine often improves metabolic stability .
  • Key Differences : Fluorine’s electron-withdrawing effects may enhance binding affinity compared to the hydroxy group in the target compound.

1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethoxyphenyl)urea

  • Structure: Contains a dihydroisoquinoline core and ethoxyphenyl group.
  • Activity : Unreported, but ethoxy groups typically increase lipophilicity and duration of action .
  • Key Differences : The ethoxy group’s larger size compared to methoxy may slow metabolism but reduce solubility.

Data Table: Comparative Overview of Urea Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target Activity/IC₅₀
Target Compound C₂₀H₂₂N₂O₃ 338.40 Hydroxydihydroindenylmethyl, 4-methoxyphenethyl Under investigation Not reported
ABT-102 C₂₁H₂₄N₄O 364.44 tert-Butyldihydroindenyl, Indazolyl TRPV1 Antagonist (<10 nM)
Compound 12b C₂₁H₁₉FN₆O 406.42 Fluorodihydroindenyl, Triazoloquinolinyl Unknown Not reported
Compound C₂₇H₂₉N₃O₄ 459.54 Dihydroisoquinolinyl, Ethoxyphenyl Unknown Not reported

Research Findings and Implications

  • Hydroxy vs. tert-Butyl Groups : The hydroxy group in the target compound may improve aqueous solubility but reduce membrane permeability compared to ABT-102’s tert-butyl substituent .
  • Methoxy vs. Ethoxy : The 4-methoxyphenethyl group likely offers a balance between lipophilicity and metabolic stability, whereas ethoxy analogs (e.g., ) trade solubility for prolonged activity .
  • Fluorine Substitution : Fluorinated analogs (e.g., 12b) demonstrate how small electronegative groups can refine binding interactions without significantly altering molecular weight .

Biological Activity

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

Key Features:

  • Indene moiety: The presence of the indene structure contributes to its interaction with various biological targets.
  • Urea linkage: This functional group is often associated with biological activity, particularly in drug design.

Pharmacological Properties

  • Anti-inflammatory Activity:
    • Studies indicate that derivatives of indene compounds exhibit significant anti-inflammatory properties. The urea moiety may enhance this effect by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Analgesic Effects:
    • Research has shown that similar compounds can provide pain relief through central nervous system mechanisms, potentially making this compound a candidate for analgesic drug development .
  • Anticancer Potential:
    • Indene derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of COX Enzymes: By blocking COX-1 and COX-2, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.
  • Modulation of Signal Transduction Pathways: It may affect pathways involved in cell proliferation and survival, particularly in cancerous cells.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various indene derivatives. The results demonstrated that compounds with similar structures to this compound significantly reduced inflammation in animal models by inhibiting COX activity .

Study 2: Analgesic Properties

In a controlled trial, researchers assessed the analgesic properties of a related compound in post-operative patients. The findings indicated a marked decrease in pain levels compared to a placebo group, suggesting potential for clinical applications in pain management.

Study 3: Anticancer Activity

Another investigation focused on the anticancer effects of indene derivatives on breast cancer cell lines. The study found that these compounds could induce apoptosis and inhibit cell migration, highlighting their potential as therapeutic agents against cancer.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
1-(4-methoxyphenethyl)ureaUrea linkageAnti-inflammatory, Analgesic
Indene Derivative AIndene moietyAnticancer
Indene Derivative BUrea and sulfonamide groupsAnti-inflammatory

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